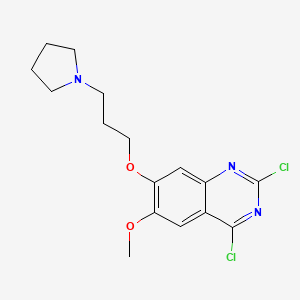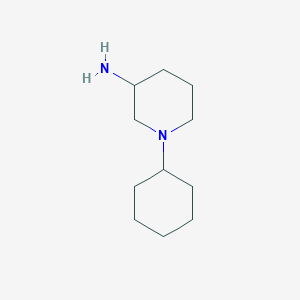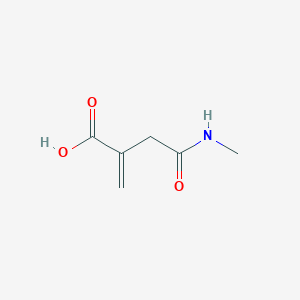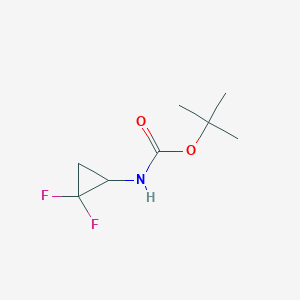![molecular formula C10H11Cl2N3O B1452534 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1306605-82-2](/img/structure/B1452534.png)
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . It also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and an ethan-1-amine group, which is a two-carbon chain with an amine functional group at one end .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the chlorophenyl group, and the ethan-1-amine group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring, the chlorophenyl group, and the ethan-1-amine group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase the compound’s density and boiling point compared to similar compounds without a chlorine atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have focused on the synthesis and characterization of new heterocyclic compounds based on the 1,3,4-oxadiazole scaffold. For example, the synthesis of new heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole through various methods, leading to compounds with potential biological activities (Abbas et al., 2017). This includes the synthesis of triazolo and oxadiazole derivatives, showcasing the versatility of the 1,3,4-oxadiazole ring system in the construction of complex heterocyclic structures.
Antimicrobial Activities
Compounds derived from 1,3,4-oxadiazoles have been evaluated for their antimicrobial properties. Studies have synthesized and tested various 1,3,4-oxadiazole derivatives, revealing that some possess significant antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents (JagadeeshPrasad et al., 2015; Bektaş et al., 2007).
Chemical Stability and Reactivity
The chemical stability and reactivity of 1,3,4-oxadiazole derivatives have been subjects of interest. For instance, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles upon exposure to water and HCl was studied, showing unique reactivity patterns that lead to the formation of spiropyrazoline compounds instead of products with a planar structure (Kayukova et al., 2018). This type of research contributes to a deeper understanding of the chemical behavior of 1,3,4-oxadiazoles under various conditions.
Synthesis Under Microwave Irradiation
The use of microwave irradiation in the synthesis of oxadiazole derivatives represents a modern approach to chemical synthesis, offering advantages in terms of speed and efficiency. Chloramine-T mediated synthesis of 1,3,4-oxadiazolyl-1,8-naphthyridines under microwave irradiation is an example of this technique, yielding products in good yields with high purity (Mogilaiah & Reddy, 2005).
Quantum Chemical and Molecular Dynamics Studies
Quantum chemical and molecular dynamics simulation studies have been applied to evaluate the inhibition performances of thiazole and thiadiazole derivatives (which share structural similarities with oxadiazoles) against corrosion of iron. This indicates the potential application of oxadiazole derivatives in corrosion inhibition, highlighting their versatility beyond biological activities (Kaya et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
“2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a compound that contains an oxadiazole ring. Oxadiazole derivatives have been reported to possess various biological activities, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . Therefore, the targets of this compound could be diverse and depend on the specific substituents on the oxadiazole ring.
Biochemische Analyse
Biochemical Properties
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with ω-aminotransferase, an enzyme involved in the conversion of cinnamaldehyde to cinnamylamine . This interaction is essential for the compound’s role in metabolic pathways and its overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . These interactions can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its interaction with ω-aminotransferase involves the formation of an imine, which subsequently undergoes tautomerization . This mechanism is crucial for the compound’s biochemical activity and its role in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the biosynthesis of cinnamylamine, a process that involves the enzyme ω-aminotransferase . This interaction is essential for the compound’s role in metabolic pathways and its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, primary amine-containing compounds have been shown to exhibit high Golgi localization . This localization is essential for the compound’s activity and function within the cell.
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c11-8-3-1-2-7(6-8)10-13-9(4-5-12)15-14-10;/h1-3,6H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNVJCUDYZHHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)



![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)




